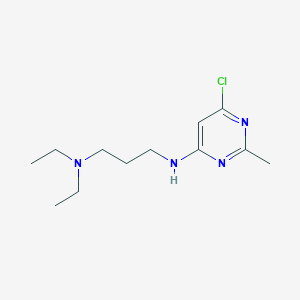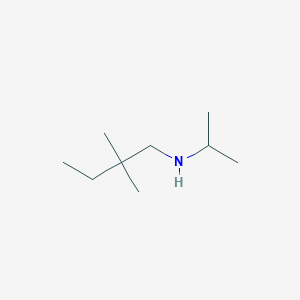
1-(4-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, commonly referred to as BCT, is a heterocyclic compound with an aromatic ring system. It is used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, and as an intermediate for the manufacture of pharmaceuticals and other compounds. BCT is a relatively new compound, having only been synthesized in the late 1990s. It has become increasingly popular in recent years due to its versatility and wide range of applications.
科学的研究の応用
Synthesis and Biological Activity
1,2,3-Triazole derivatives, including those related to 1-(4-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, are recognized for their wide range of biological activities, such as anti-inflammatory, antiviral, antitumor, and immunostimulating effects. The synthesis of new derivatives aims to explore these biological activities further and potentially develop new medications. For example, Safonov and Nevmyvaka (2020) synthesized novel derivatives and characterized them using various analytical methods, highlighting the chemical diversity and potential of 1,2,4-triazoles in pharmaceutical development (Safonov & Nevmyvaka, 2020).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of 1,2,3-triazole derivatives are well-documented, with numerous studies focusing on the design and synthesis of compounds that could serve as potent antimicrobial agents. Zhao et al. (2012) designed and synthesized fifteen 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles, demonstrating potent antimicrobial activities against various strains, offering valuable insights for novel antimicrobial research (Zhao et al., 2012).
Corrosion Inhibition
1,2,3-Triazole derivatives have also been explored as corrosion inhibitors, which is crucial for protecting metals in acidic environments. Hrimla et al. (2021) synthesized a 1,2,3-triazole derivative that exhibited high corrosion inhibition efficiency on mild steel in hydrochloric acid, demonstrating the application of these compounds in industrial corrosion protection (Hrimla et al., 2021).
Molecular Modeling and Drug Design
The structural flexibility and diversity of 1,2,3-triazole derivatives make them excellent candidates for drug design and molecular modeling studies. The ability to modify their structure allows for the exploration of interactions with biological targets, potentially leading to the development of new therapeutic agents. For instance, El-Reedy and Soliman (2020) performed a molecular modeling study on novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines, assessing their antibacterial, antifungal, and anti-inflammatory activities, showcasing the versatility of triazole derivatives in medicinal chemistry (El-Reedy & Soliman, 2020).
特性
IUPAC Name |
1-(4-bromophenyl)-4-(chloromethyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBMQNOVSKGAOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467398.png)
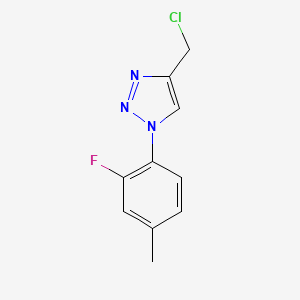
![[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467400.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467403.png)
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)
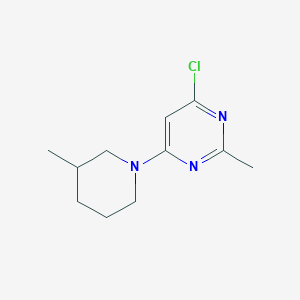
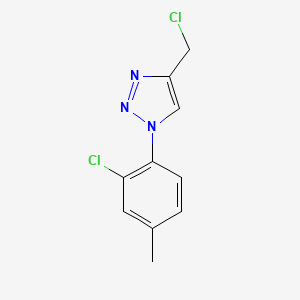
![4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467410.png)
![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)
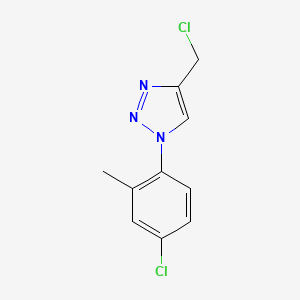
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)
![{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467415.png)
